

Commercial availability and suppliers of perfluorohept-3-ene

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Compound of Interest

Compound Name: Perfluorohept-3-ene

Cat. No.: B2851162 Get Quote

Perfluorohept-3-ene: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **perfluorohept-3-ene**, a fluorinated alkene with emerging applications in materials science and chemical synthesis. This document outlines its commercial availability, key physicochemical properties, and relevant reaction mechanisms. Due to the limited publicly available data for **perfluorohept-3-ene**, information on related compounds and general principles of perfluoroalkene reactivity is included for context and comparison.

Commercial Availability and Suppliers

Perfluorohept-3-ene (CAS No. 71039-88-8) is available from a select number of chemical suppliers specializing in fluorinated compounds. Researchers can procure this chemical from the following known vendors:

- Smolecule
- SynQuest Laboratories, Inc.

It is advisable to contact these suppliers directly to obtain information on purity, available quantities, and current pricing.



Physicochemical Data

Quantitative data for **perfluorohept-3-ene** is not extensively documented in publicly accessible literature. The following table summarizes the available computed data from PubChem. For comparative purposes, experimentally determined properties for the related isomer, perfluorohept-1-ene, are also provided.

Property	Perfluorohept-3-ene (CAS: 71039-88-8)	Perfluorohept-1-ene (CAS: 355-63-5)
Molecular Formula	C ₇ F ₁₄ [1]	C ₇ F ₁₄ [2]
Molecular Weight	350.05 g/mol [1]	350.05 g/mol [2]
IUPAC Name	(E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7- tetradecafluorohept-3-ene[1]	1,1,2,3,3,4,4,5,5,6,6,7,7,7- tetradecafluorohept-1-ene
Boiling Point	Data not available	85.1 °C at 760 mmHg[2]
Density	Data not available	1.637 g/cm ³ [2]
Refractive Index	Data not available	1.279[2]
InChI	InChI=1S/C7F14/c8- 1(2(9)4(12,13)6(16,17)18)3(10 ,11)5(14,15)7(19,20)21/b2-1+ [1]	InChI=1S/C7F14/c8- 1(2(9)10)3(11,12)4(13,14)5(15 ,16)6(17,18)7(19,20)21
SMILES	C(=C(C(C(F)(F)F)(F)F)F) (C(C(F)(F)F)(F)F)F	C(=C(F)F)C(C(C(C(F)(F)F) (F)F)(F)F)(F)F

Safety and Handling

Perfluorohept-3-ene is classified as a skin irritant.[1] As with all per- and polyfluoroalkyl substances (PFAS), it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Foundational & Exploratory





Detailed experimental protocols for reactions specifically involving **perfluorohept-3-ene** are scarce in the literature. However, its structural similarity to other perfluoroalkenes allows for the adaptation of general procedures. The following is a representative protocol for the copolymerization of a perfluoroalkene with tetrafluoroethylene (TFE), based on methods described for similar monomers.

Representative Copolymerization of Tetrafluoroethylene (TFE) with a Perfluoroalkene

This procedure is a general representation and may require optimization for **perfluorohept-3**-ene.

Materials:

- Tetrafluoroethylene (TFE)
- Perfluorohept-3-ene
- Perfluorinated solvent (e.g., perfluorohexanaphthene)
- Radical initiator (e.g., perfluorodiacyl peroxide)
- Deoxygenated water
- Surfactant (e.g., ammonium perfluorooctanoate)
- Chain transfer agent (optional)

Procedure:

- A high-pressure stainless-steel autoclave reactor equipped with a stirrer is charged with deoxygenated water and a surfactant.
- The reactor is sealed, and the atmosphere is rendered inert by several cycles of pressurizing with nitrogen and evacuating.
- The perfluorinated solvent and **perfluorohept-3-ene** are introduced into the reactor.
- The reactor is heated to the desired temperature (typically 40-80 °C).



- Tetrafluoroethylene is charged into the reactor until the desired operating pressure (e.g., 4.0 MPa) is reached.
- The polymerization is initiated by introducing the radical initiator.
- The pressure is maintained by the continuous addition of a TFE monomer mixture throughout the reaction.
- After the desired reaction time (e.g., 4-10 hours), the reactor is cooled, and any unreacted monomers are vented.
- The resulting copolymer slurry is collected, washed, and dried to yield the final product.

Chemical Reactivity and Mechanisms

Unlike their hydrocarbon counterparts, which readily undergo electrophilic addition, the double bond in perfluoroalkenes is electron-deficient due to the strong electron-withdrawing effects of the fluorine atoms. This makes them susceptible to nucleophilic attack.

Nucleophilic Attack on a Perfluoroalkene

The general mechanism involves the attack of a nucleophile on one of the carbon atoms of the double bond, leading to the formation of a carbanionic intermediate. This intermediate can then be protonated or react with other electrophiles to form the final product.

Caption: General mechanism of nucleophilic attack on a perfluoroalkene.

Experimental Workflow for Copolymer Synthesis and Characterization

A typical workflow for the synthesis and characterization of a copolymer involving **perfluorohept-3-ene** would follow the steps outlined below.

Caption: Workflow for copolymer synthesis and characterization.



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References

- 1. Perfluorohept-3-ene | C7F14 | CID 10926147 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perfluorohept-1-ene | lookchem [lookchem.com]
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